

Comparative Analysis of the Crystal Structures of (4-Methoxyphenyl)methanamine Derivatives and Analogues

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(4- (Methoxymethyl)phenyl)methanam ine
Cat. No.:	B177247

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the single-crystal X-ray structures of several derivatives and analogues related to **(4-(methoxymethyl)phenyl)methanamine**. The objective is to offer a data-driven comparison of how substitutions on the phenyl ring and modifications to the amine group influence the molecular conformation and crystal packing of these compounds. This information is crucial for understanding structure-property relationships, which is fundamental in materials science and drug design. While the crystal structure of the parent **(4-(methoxymethyl)phenyl)methanamine** is not publicly available, this guide leverages data from closely related methoxyphenyl and methylphenyl analogues to provide insights into their solid-state structures.

Comparative Crystallographic Data

The following table summarizes key crystallographic data for a selection of (4-methoxyphenyl)methanamine analogues, illustrating the impact of substitution on their crystal structures.

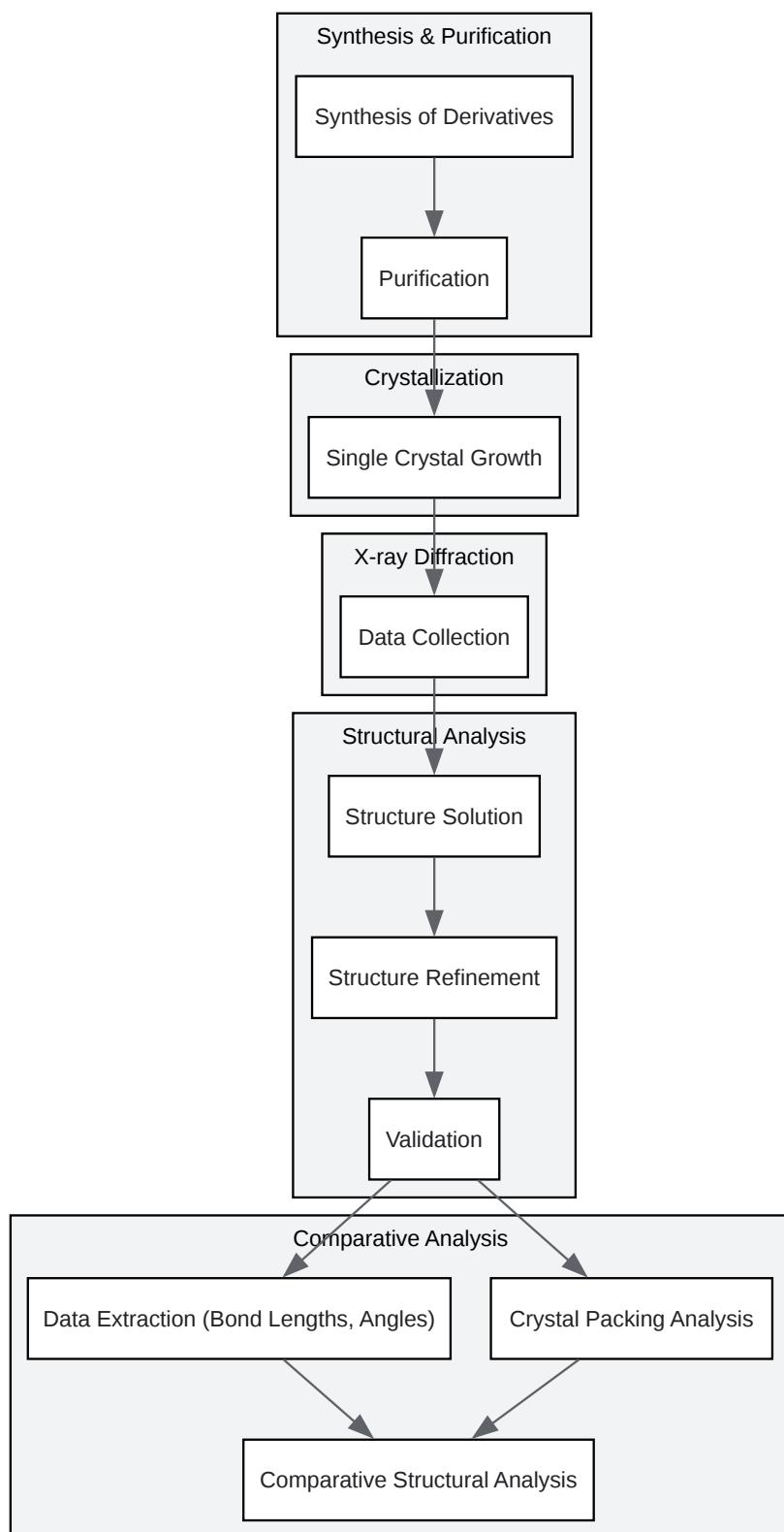
Deriv ative Name	Form ula	Cryst al Syste m	Spac e Grou p	a (Å)	b (Å)	c (Å)	β (°)	Dihed ral Angle betwe en Phen yl Rings (°)	Ref.
4-methoxy-N-(4-methylphenyl)benzenesulfonamide	C ₁₄ H ₁₅ NO ₃ S	Monoclinic	P2 ₁ /C	14.560 4(5)	5.2459 (2)	17.159 3(6)	97.587 (3)	63.36(19)	[1]
N-(4-methoxyphenyl)fluorophenylpicolinamide	C ₁₃ H ₁₂ FNO ₃ S	Monoclinic	P2 ₁ /n	10.389 5(8)	21.085 (2)	11.168 7(9)	108.69 3(3)	44.26(13)	[1]
N-(4-methoxyphenyl)picolinamide	C ₁₃ H ₁₂ N ₂ O ₂	Monoclinic	P2 ₁ /n	-	-	-	-	14.25(5)	[2]

N-(3-		
metho		
xyphe		
nyl)-N-		
{[1-		
(pheny		
lsulfon	C ₂₄ H ₂₂	
yl)-1H-	N ₂ O ₄ S	[3]
indol-		
2-		
yl]met		
hyl]ac		
etamid		
e		

Note: Complete unit cell parameters and other data for all compounds were not available in the abstracts. The dihedral angle is between the methoxyphenyl ring and the other aromatic ring in the structure.

Experimental Protocols

The following is a generalized protocol for the single-crystal X-ray diffraction analysis of (4-methoxyphenyl)methanamine derivatives, based on standard laboratory practices.[\[4\]](#)

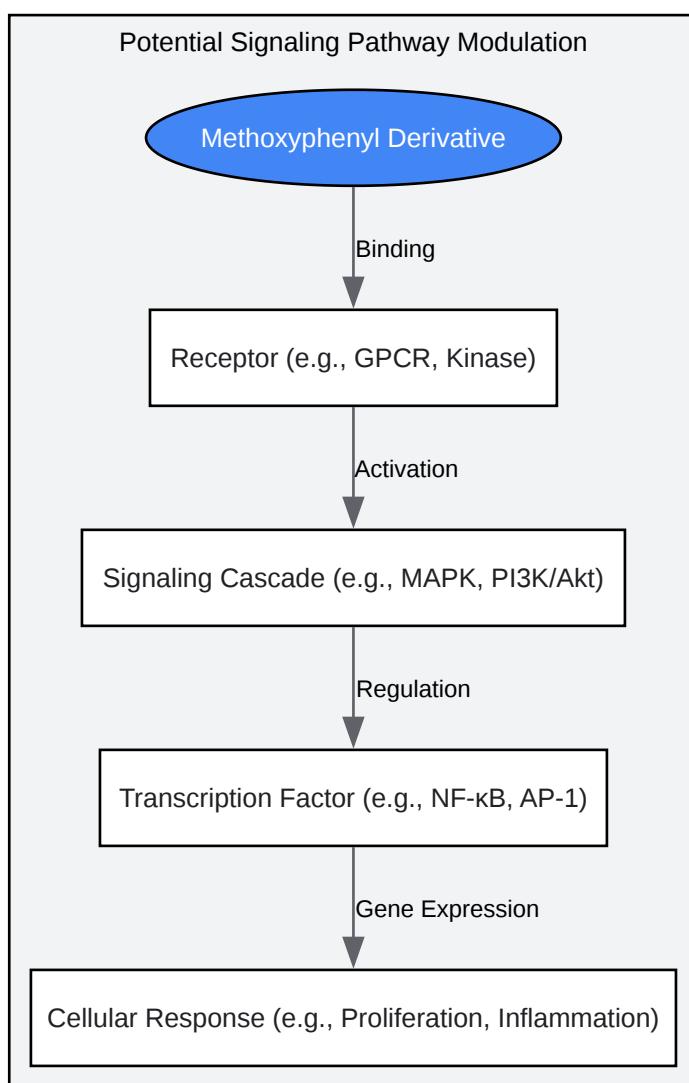

1. Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. Common solvents include ethanol, methanol, or ethyl acetate. The process is carried out at room temperature in a dust-free environment to ensure the formation of high-quality crystals.
2. Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α or Cu K α radiation) and a detector. The crystal is maintained at a constant low temperature (e.g., 100 K or 293 K) during data collection to minimize thermal vibrations.
3. Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. The structural model

is then refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure is validated using crystallographic software to ensure its quality and accuracy.^[4]

4. Data Analysis: The refined crystal structure provides detailed information about bond lengths, bond angles, and torsion angles. Intermolecular interactions, such as hydrogen bonds and π - π stacking, are analyzed to understand the crystal packing. For the comparative analysis, key geometric parameters such as the dihedral angles between aromatic rings and torsion angles involving the methoxy and amine groups are of particular interest.

Logical Workflow for Structural Analysis

The following diagram illustrates the logical workflow from compound synthesis to the final structural analysis and comparison.



[Click to download full resolution via product page](#)

Caption: Workflow for X-ray crystal structure analysis.

Signaling Pathway Context

While the direct biological activity of **(4-(methoxymethyl)phenyl)methanamine** is not extensively documented, compounds containing the methoxyphenyl moiety are known to interact with various biological targets. This structural motif is present in compounds that modulate key signaling pathways implicated in various diseases. The precise conformation of the methoxyphenyl group, as determined by crystallography, is critical for optimizing interactions with the binding sites of protein targets within these pathways.

[Click to download full resolution via product page](#)

Caption: Potential signaling pathway modulation by methoxyphenyl derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Comparative Analysis of the Crystal Structures of (4-Methoxyphenyl)methanamine Derivatives and Analogues]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b177247#x-ray-crystal-structure-of-4-methoxymethyl-phenyl-methanamine-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com